molecular formula C18H15ClN2O3 B2948040 (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide CAS No. 1023829-74-4

(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide

Cat. No. B2948040
CAS RN: 1023829-74-4
M. Wt: 342.78
InChI Key: FMMBQEVKGLXUBS-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide, otherwise known as CMH, is an organic compound that has been studied for its potential applications in scientific research. CMH is an isoxazole derivative, which is a heterocyclic aromatic compound commonly found in pharmaceuticals, agrochemicals, and other organic compounds. CMH has been studied for its potential applications in biochemical and physiological research due to its ability to act as an agonist for certain receptors.

Mechanism of Action

CMH acts as an agonist for certain receptors in the body, including the serotonin 5-HT2A receptor and the NMDA receptor. It binds to these receptors and activates them, which triggers a cascade of biochemical reactions that lead to the physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMH depend on the receptor it binds to. When it binds to the serotonin 5-HT2A receptor, it can cause an increase in serotonin levels in the brain, which can lead to an antidepressant effect. When it binds to the NMDA receptor, it can cause an increase in glutamate levels, which can lead to improved learning and memory.

Advantages and Limitations for Lab Experiments

The main advantage of using CMH for lab experiments is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is a potent agonist for certain receptors, which makes it useful for research applications. The main limitation of CMH is that it is an organic compound, which means it can be toxic if not handled properly.

Future Directions

The future directions for CMH include further research into its potential applications in the treatment of depression and anxiety, as well as its potential applications in neuroscience research. Additionally, further research could be conducted into its potential as an agonist for other receptors, such as the GABA receptor, as well as its potential applications in other areas of scientific research. Finally, further research could be conducted into the synthesis of CMH and its potential toxicity.

Synthesis Methods

CMH can be synthesized through a two-step process that involves the condensation of 2-chlorophenyl-5-methyl-1,3-dioxane and 4-hydroxyphenyl-N-methylformamide. The first step involves the reaction of the two compounds in the presence of a base, such as sodium hydroxide, to form an intermediate compound. The intermediate compound is then reacted with an acid, such as hydrochloric acid, to form the final product. This two-step process can be completed in a laboratory setting with the proper equipment and conditions.

Scientific Research Applications

CMH has been studied for its potential applications in scientific research due to its ability to act as an agonist for certain receptors. It has been found to be a potent agonist for the serotonin 5-HT2A receptor, and has also been studied for its potential applications in the treatment of depression and anxiety. Additionally, CMH has been studied for its potential applications in neuroscience research, as it has been found to be a partial agonist for the NMDA receptor, which is involved in learning and memory.

properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-11-16(17(20-24-11)14-5-3-4-6-15(14)19)18(23)21(2)12-7-9-13(22)10-8-12/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMBQEVKGLXUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide

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